10-butyryl-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-butyryl-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-butyryl-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include a temperature range of 150-180°C and a reaction time of 10-20 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the microwave-assisted synthesis method provides a scalable and efficient approach that could be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Various substitution reactions can occur, particularly at the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
10-butyryl-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, particularly its anxiolytic and antioxidant properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the benzodiazepine binding site on GABA_A receptors, it enhances the inhibitory effects of GABA, leading to anxiolytic effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
10-butyryl-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. Its combination of anxiolytic and antioxidant effects makes it a compound of interest for further research and development .
Properties
Molecular Formula |
C28H34N2O5 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
5-butanoyl-9,9-dimethyl-6-(3,4,5-trimethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H34N2O5/c1-7-10-24(32)30-20-12-9-8-11-18(20)29-19-15-28(2,3)16-21(31)25(19)26(30)17-13-22(33-4)27(35-6)23(14-17)34-5/h8-9,11-14,26,29H,7,10,15-16H2,1-6H3 |
InChI Key |
JGJWEDRYUQISMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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